molecular formula C7H12BrNZn B1599028 6-Cyanohexylzinc bromide CAS No. 312624-28-5

6-Cyanohexylzinc bromide

Cat. No. B1599028
CAS RN: 312624-28-5
M. Wt: 255.5 g/mol
InChI Key: MXIPCKRJAIFENH-UHFFFAOYSA-M
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Description

6-Cyanohexylzinc bromide is an organozinc compound . It can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .


Synthesis Analysis

6-Cyanohexylzinc bromide can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .


Molecular Structure Analysis

The molecular formula of 6-Cyanohexylzinc bromide is C7H12BrNZn . Its molecular weight is 255.47 .


Chemical Reactions Analysis

6-Cyanohexylzinc bromide is a highly versatile biomedicine chemical . Functioning as an exceptional zinc source, this product seamlessly integrates into the synthesis of diverse organic compounds .


Physical And Chemical Properties Analysis

The concentration of 6-Cyanohexylzinc bromide is 0.5 M in THF . Its density is 0.944 g/mL at 25 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Organic Synthesis: Negishi Cross-Coupling Reactions

6-Cyanohexylzinc bromide: is extensively used in organic synthesis, particularly in Negishi cross-coupling reactions . This reaction is pivotal for constructing carbon-carbon bonds by coupling organic halides or triflates with organozinc reagents. The ability to form C-C bonds is fundamental in the synthesis of complex organic molecules, making this application crucial in the development of pharmaceuticals and natural products.

Medicinal Chemistry: Synthesis of Bioactive Molecules

In medicinal chemistry, 6-Cyanohexylzinc bromide plays a role in synthesizing bioactive molecules. It’s used to create cyanohexyl-substituted aryl derivatives through palladium-catalyzed coupling reactions with aryl bromides . These derivatives can be further modified to produce compounds with potential therapeutic effects.

Polymer Research: Synthesis of Macromolecules

The compound is also significant in polymer research. It serves as a reactant in the synthesis of various macromolecules, contributing to the development of new polymeric materials with specific properties for industrial applications . Its role in creating innovative polymers could impact areas like biomedicine, where it aids in formulating antiviral agents and antibiotics.

Materials Science: Development of New Materials

In materials science, 6-Cyanohexylzinc bromide is utilized to synthesize materials with unique properties. Its application in creating cyanohexyl-substituted aryl derivatives is just one example of how it can contribute to the development of new materials with potential use in electronics, optics, and nanotechnology .

Biochemistry Research: Proteomics and Enzyme Studies

Lastly, 6-Cyanohexylzinc bromide finds its application in biochemistry research, particularly in proteomics. It’s used for the synthesis of compounds that can interact with proteins and enzymes, aiding in the study of biological processes and the discovery of new biochemical pathways .

Safety and Hazards

6-Cyanohexylzinc bromide is classified as a flammable liquid (Category 2), eye irritant (Category 2A), and suspected carcinogen (Category 2) . It may cause respiratory irritation, drowsiness, or dizziness . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases, and points out potential future directions for further innovations .

properties

IUPAC Name

bromozinc(1+);heptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIPCKRJAIFENH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCC#N.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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